Thalidomide-O-C6-azide
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Overview
Description
Thalidomide-O-C6-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Thalidomide-O-C6-azide is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The azide group in this compound reacts with alkyne-containing molecules to form stable triazole linkages . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Thalidomide-O-C6-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and produce stable triazole linkages . Common reagents used in these reactions include copper(I) catalysts for CuAAC and dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) for SPAAC . The major products formed from these reactions are triazole-linked conjugates .
Scientific Research Applications
Thalidomide-O-C6-azide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a click chemistry reagent for the synthesis of complex molecules . In biology, it is utilized in PROTAC technology to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system . In medicine, this compound is used in the development of targeted therapies for cancer and other diseases . Its ability to form stable triazole linkages makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Thalidomide-O-C6-azide involves its role as a ligand-linker conjugate in PROTAC technology . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation . This selective degradation of target proteins is achieved through the formation of stable triazole linkages with alkyne-containing molecules . The molecular targets and pathways involved include the ubiquitin-proteasome system and the cereblon protein .
Comparison with Similar Compounds
Thalidomide-O-C6-azide is unique in its ability to undergo click chemistry reactions and its application in PROTAC technology . Similar compounds include other E3 ligase ligand-linker conjugates, such as those based on von Hippel-Lindau (VHL) and MDM2 ligands . These compounds also utilize click chemistry and PROTAC technology for targeted protein degradation . this compound is distinct in its use of the Thalidomide-based cereblon ligand, which provides specific advantages in terms of selectivity and efficiency .
Properties
Molecular Formula |
C19H21N5O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(6-azidohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N5O5/c20-23-21-10-3-1-2-4-11-29-14-7-5-6-12-16(14)19(28)24(18(12)27)13-8-9-15(25)22-17(13)26/h5-7,13H,1-4,8-11H2,(H,22,25,26) |
InChI Key |
LAINMOUUNLUPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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